NF-κB p105 RH Domain Binding: 1-CQA Demonstrates Sub-Micromolar Ki Not Replicated by Chlorogenic Acid in the Same Assay System
In a molecular docking and in silico inhibition study against the NF-κB precursor protein p105 Rel homology domain, 1-caffeoylquinic acid exhibited a calculated binding energy of −11.50 Kcal/mol and an inhibitory constant Ki of 0.002 μM, ranking second only to quercetin among nine dietary phytochemicals evaluated [1]. By contrast, chlorogenic acid (5-CQA) was not among the top-ranked ligands in this specific p105 RH domain docking panel; literature reports of 5-CQA anti-inflammatory activity predominantly describe indirect NF-κB pathway modulation via TLR4, MAPK, or Nrf2-dependent mechanisms rather than direct high-affinity p105 RH domain engagement [2]. The quantitative binding affinity differential thus positions 1-CQA as the preferred molecular probe for p105-mediated NF-κB pathway interrogation.
| Evidence Dimension | Binding affinity to NF-κB precursor p105 RH domain (in silico Ki and binding energy) |
|---|---|
| Target Compound Data | Ki = 0.002 μM; binding energy = −11.50 Kcal/mol (1-Caffeoylquinic acid) |
| Comparator Or Baseline | Chlorogenic acid (5-CQA): No direct Ki for p105 RH domain reported in the same docking panel; ranked below top inhibitors. Quercetin (positive control): binding energy = −12.11 Kcal/mol |
| Quantified Difference | 1-CQA Ki = 0.002 μM; 5-CQA not measurable as a direct p105 RH domain ligand in this assay |
| Conditions | In silico molecular docking using AutoDock Tools 4.0; X-ray crystallographic structure of NF-κB precursor p105 (PDB); 2D structures retrieved from PubChem, 3D conversion via CORINA |
Why This Matters
For laboratories investigating NF-κB pathway inhibition through direct p105 antagonism, 1-CQA provides a defined molecular tool with quantifiable target engagement; substitution with 5-CQA would target a mechanistically distinct node of the pathway, risking erroneous structure–activity conclusions.
- [1] Khan MKA, Ansari IA, Khan MS, Arif JM. Dietary phytochemicals as potent chemotherapeutic agents against breast cancer: Inhibition of NF-κB pathway via molecular interactions in rel homology domain of its precursor protein p105. Pharmacogn Mag. 2013;9(33):51-57. doi:10.4103/0973-1296.108140 View Source
- [2] Feng R, Lu Y, Bowman LL, Qian Y, Castranova V, Ding M. Inhibition of activator protein-1, NF-κB, and MAPKs and induction of phase 2 detoxifying enzyme activity by chlorogenic acid. J Biol Chem. 2005;280(30):27888-27895. doi:10.1074/jbc.M503347200 View Source
